molecular formula C7H5F5N2S B8058486 6-(Pentafluorosulfanyl)-1H-indazole

6-(Pentafluorosulfanyl)-1H-indazole

Cat. No.: B8058486
M. Wt: 244.19 g/mol
InChI Key: KSQNQDKTQXRYQF-UHFFFAOYSA-N
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Description

6-(Pentafluorosulfanyl)-1H-indazole is a chemical compound that features a pentafluorosulfanyl group attached to an indazole ring. The pentafluorosulfanyl group is known for its unique properties, including high chemical stability, strong electron-withdrawing effects, and significant lipophilicity. These characteristics make this compound an interesting compound for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of sulfur hexafluoride (SF6) as a pentafluorosulfanylation agent, activated by photoredox catalysis . This method allows for the formation of the pentafluorosulfanyl group under mild conditions, making it a practical approach for synthesizing this compound.

Industrial Production Methods

Industrial production of 6-(Pentafluorosulfanyl)-1H-indazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as flash column chromatography, can enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of 6-(Pentafluorosulfanyl)-1H-indazole involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound disrupts bacterial cell membranes, leading to cell death . Its strong electron-withdrawing effects and high lipophilicity contribute to its ability to penetrate cell membranes and exert its biological effects.

Comparison with Similar Compounds

6-(Pentafluorosulfanyl)-1H-indazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the indazole scaffold with the pentafluorosulfanyl group, providing a distinct set of properties that can be leveraged for various scientific and industrial purposes.

Properties

IUPAC Name

pentafluoro(1H-indazol-6-yl)-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F5N2S/c8-15(9,10,11,12)6-2-1-5-4-13-14-7(5)3-6/h1-4H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQNQDKTQXRYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(F)(F)(F)(F)F)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F5N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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